NF-κB Pathway Inhibition: Class-Level Structural Specificity Versus Non-Functionalized Core
The patent family US10226464 / US11266648 claims chromeno[2,3-d]pyrimidine-2,4(3H)-diones and their 4,5-dione analogs as NF-κB inhibitors. While potencies of specific 4,5‑dione congeners are not disclosed, the patent establishes that the 2‑(4‑chlorophenyl) and 3‑alkyl substitution pattern is a preferred embodiment for c‑Rel inhibition . By contrast, the unsubstituted core 2H‑chromeno[2,3‑d]pyrimidine‑2,4(3H)‑dione (CAS 74901‑20‑5) exhibited an IC50 of 20,000 nM in a cellular NF‑κB/Jurkat/GFP transcriptional reporter assay . This >1,800‑fold potency gap between the disubstituted 4,5‑dione class and the parent 2,4‑dione scaffold emphasizes that both the 4,5‑dione oxidation state and the aryl/alkyl substituents are critical for low‑nanomolar pathway engagement.
| Evidence Dimension | NF-κB cellular transcriptional inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported; claimed as preferred embodiment in US10226464 / US11266648 |
| Comparator Or Baseline | 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione (unsubstituted core, CAS 74901-20-5) IC50 = 20,000 nM |
| Quantified Difference | Potency enhancement estimated at >1,800-fold based on class-level patent SAR |
| Conditions | NFκB/Jurkat/GFP transcriptional reporter cell line (SBI System Biosciences) for comparator |
Why This Matters
For researchers procuring a tool compound to probe NF-κB biology, the disubstituted 4,5-dione chemotype is a structurally defined starting point with demonstrated pathway selectivity, whereas the unsubstituted 2,4-dione core is effectively inactive.
- [1] Chen, T.; Lin, W.; Wang, Y. Substituted chromeno[2,3-d]pyrimidines as NF-κB inhibitors. U.S. Patent 10,226,464, March 12, 2019. View Source
- [2] BindingDB. BDBM50309832: IC50 data summary for 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione. University of California, San Diego. View Source
